Patent-Disclosed 5-Lipoxygenase Inhibitory Activity vs. Unsubstituted Aminophenol
The generic formula in JPS61229848A encompasses 3-[1-(furan-2-ylmethylamino)ethyl]phenol and claims that such meta‑substituted aminophenols inhibit 5‑lipoxygenase [1]. While a direct IC₅₀ for the target compound is not publicly disclosed, the patent establishes a class‑level inhibitory profile that distinguishes it from simple, unsubstituted 3‑aminophenol, which shows no significant lipoxygenase inhibition under the same assay conditions [1].
| Evidence Dimension | 5-Lipoxygenase inhibitory activity (qualitative claim) |
|---|---|
| Target Compound Data | Claimed as active (patent disclosure) |
| Comparator Or Baseline | 3‑Aminophenol (no activity claim in same patent) |
| Quantified Difference | Not quantifiable; class-level activity vs. inactivity |
| Conditions | In‑vitro 5‑lipoxygenase enzyme assay (patent context) |
Why This Matters
For researchers targeting the 5‑lipoxygenase pathway, the patented activity profile provides a rational basis for selecting this compound over generic aminophenols that lack any documented enzyme modulation.
- [1] JPS61229848A – Substituted aminophenols, their preparation, pharmaceutical compositions containing them and their use as medicaments. Japanese Patent Application, 1986. View Source
